2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrol-2-yl}ethan-1-one hydrobromide
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Description
2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrol-2-yl}ethan-1-one hydrobromide is a useful research compound. Its molecular formula is C16H11BrCl4N2OS and its molecular weight is 501.04. The purity is usually 95%.
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Scientific Research Applications
Solid-State Structure
Research on similar compounds, such as pyrazole hydrochlorides and hydrobromides, has been conducted to understand their solid-state structures. For instance, the study of the molecular and crystal structures of certain pyrazole hydrochlorides and hydrobromides reveals that cations are linked by N–H⋯Cl/Br hydrogen bonds forming dimers, which is a common structural motif in halogenated compounds (Foces-Foces et al., 1997).
Chemical Reactivity and Synthesis
The chemical reactivity of compounds with chlorophenyl and thiazole groups has been explored through various synthetic routes. For example, the synthesis of N-Hydroxy-4-(p-chlorophenyl)thiazole-2(3H)-thione involves reactions with hydrobromic acid, highlighting the role of halogenated reagents in synthesizing complex molecules (Hartung & Schwarz, 2003).
Potential Applications
Compounds containing pyrrole and thiazole units have potential applications in materials science and as ligands in coordination chemistry. For example, the study of bis(diphenylphosphino)ethane bridges in binuclear copper(I) complexes demonstrates the use of thioether ligands in creating complexes with interesting structural and potentially catalytic properties (Cox et al., 2000).
Properties
IUPAC Name |
2,2,2-trichloro-1-[4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-1-methylpyrrol-2-yl]ethanone;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl4N2OS.BrH/c1-22-7-10(6-13(22)14(23)16(18,19)20)12-8-24-15(21-12)9-2-4-11(17)5-3-9;/h2-8H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGRLGBPVCKKRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)C2=CSC(=N2)C3=CC=C(C=C3)Cl.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrCl4N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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